D-6-Oxo-pipecolinic acid

Description

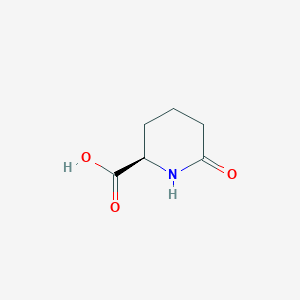

Structure

2D Structure

Properties

IUPAC Name |

(2R)-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXCPFJMYOQZCA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654102 | |

| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72002-30-3 | |

| Record name | (2R)-6-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72002-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-6-Oxo-pipecolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to D-6-Oxo-pipecolinic acid. This molecule is of significant interest as a key biomarker in the diagnosis and monitoring of pyridoxine-dependent epilepsy, an inborn error of lysine (B10760008) metabolism.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2R)-6-oxopiperidine-2-carboxylic acid, is the D-enantiomer of 6-oxo-pipecolinic acid.[1][2][3] It is a cyclic alpha-keto acid and a delta-lactam.[4] Its core structure consists of a piperidine (B6355638) ring with a ketone at position 6 and a carboxylic acid at the chiral center, position 2.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-6-oxopiperidine-2-carboxylic acid | [2] |

| CAS Number | 72002-30-3 | [1][2][5][6] |

| Molecular Formula | C₆H₉NO₃ | [5][6][7] |

| Molecular Weight | 143.14 g/mol | [4][5][6][7] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | 101-105 °C | [2] |

| Boiling Point | 437.0 ± 38.0 °C (Predicted) | [2] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.59 ± 0.20 (Predicted) | [2] |

| Solubility | DMF: 30 mg/mL | [2] |

| DMSO: 30 mg/mL | [2] | |

| Ethanol (B145695): 30 mg/mL | [2] | |

| PBS (pH 7.2): 10 mg/mL | [2] | |

| InChI Key | FZXCPFJMYOQZCA-UHFFFAOYSA-N (racemate) | [4][8] |

Biological Significance and Signaling Pathway

This compound is a critical biomarker for pyridoxine-dependent epilepsy (PDE), a condition caused by mutations in the ALDH7A1 gene. This gene encodes the enzyme α-aminoadipic semialdehyde (AASA) dehydrogenase, which is essential for the degradation of lysine.[8]

In individuals with ALDH7A1 deficiency, the catalytic pathway is blocked, leading to the accumulation of AASA and its cyclic tautomer, Δ1-piperideine-6-carboxylate (P6C).[5] These upstream metabolites are then converted to other downstream products, including 6-hydroxy-pipecolate (6-OH-PIP), which is subsequently oxidized to form 6-oxo-pipecolinic acid. Due to its superior stability compared to AASA and P6C, 6-oxo-pipecolinic acid is considered a more reliable biomarker for disease monitoring.[9] It accumulates in clinically accessible matrices such as urine, plasma, and cerebrospinal fluid (CSF).

Chemical Reactivity and Stability

This compound contains three primary functional groups that dictate its reactivity: a carboxylic acid, a cyclic secondary amide (lactam), and a ketone.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and salt formation. Its predicted pKa of ~3.59 suggests it is a moderately strong organic acid.[2]

-

Lactam: The delta-lactam ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the corresponding open-chain amino acid, α-aminoadipic acid.

-

Ketone: The ketone carbonyl is susceptible to nucleophilic attack. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions (e.g., alkylation, condensation). The cyclic nature of the ketone may induce ring strain, potentially increasing its reactivity compared to analogous linear ketones.[10]

-

Stability: this compound is significantly more stable at room temperature in biological samples than AASA and P6C, which degrade rapidly. This stability is a key attribute for its use as a clinical biomarker.

Spectroscopic and Analytical Data

While detailed, publicly available experimental spectra for the pure D-isomer are limited, data can be inferred from studies on the racemate and related compounds. Analysis is typically performed using mass spectrometry-based methods.

-

Mass Spectrometry (MS): In LC-MS/MS analysis, 6-oxo-pipecolic acid is typically detected in positive ion mode. The specific mass transitions used for quantification in Multiple Reaction Monitoring (MRM) would be determined during method development, but are based on its molecular weight of 143.14 Da.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are available in chemical databases. Experimental NMR has been used to confirm the purity of synthesized deuterated standards, indicating that characteristic signals for the piperidine ring protons and carbons can be resolved. For the closely related parent compound, L-pipecolic acid, distinct proton signals for the piperidine ring are observed between approximately 1.6 and 3.6 ppm in H₂O.[13]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of an analytical standard and the quantification of 6-oxo-pipecolinic acid in biological samples.

Synthesis of Deuterated Internal Standard (d₃-6-Oxo-pipecolic acid)

This protocol is adapted from the synthesis of a stable isotope-labeled internal standard used for quantitative LC-MS/MS analysis.

Objective: To synthesize d₃-6-oxo-pipecolic acid from d₃-α-aminoadipic acid (d₃-AAA) for use as an internal standard.

Materials:

-

d₃-α-aminoadipic acid (d₃-AAA)

-

20% mono-deuteroacetic acid (CH₃COOD) in D₂O

-

Deuterated ethanol (CH₃CH₂OD)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator and high-vacuum line

Procedure:

-

Combine 40 mg (0.24 mmol) of d₃-AAA with 1.0 mL of 20% CH₃COOD in D₂O in a round-bottom flask.

-

Reflux the mixture at 108 °C for 3.5 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the resulting residue under a high vacuum for 1 hour.

-

Add 10 mL of deuterated ethanol, stir the mixture to dissolve the product and precipitate any unreacted starting material.

-

Filter the solution. Repeat the ethanol wash and filtration step.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dry the final product, d₃-6-oxo-pipecolic acid, under a high vacuum for 4 hours.

-

Confirm purity and identity using NMR and LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of 6-oxo-pipecolinic acid in urine.[11]

Objective: To accurately measure the concentration of 6-oxo-pipecolinic acid in urine samples using a stable isotope dilution method.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. This compound | 72002-30-3 [chemicalbook.com]

- 3. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. familiasga.com [familiasga.com]

- 9. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]

An In-depth Technical Guide to the Structure and Stereochemistry of D-6-Oxo-pipecolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid, systematically named (2R)-6-oxopiperidine-2-carboxylic acid, is a chiral cyclic amino acid derivative.[1][2] It is the D-enantiomer of 6-oxo-pipecolinic acid and has garnered significant interest in the scientific community, primarily due to its role as a key biomarker in the diagnosis of pyridoxine-dependent epilepsy (PDE), a rare genetic disorder.[3] This condition arises from mutations in the ALDH7A1 gene, which leads to the deficiency of the enzyme α-aminoadipic semialdehyde dehydrogenase. This guide provides a comprehensive overview of the structure, stereochemistry, and relevant biological pathways of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a six-membered piperidine (B6355638) ring with a ketone group at the 6-position and a carboxylic acid group at the 2-position. The stereocenter at the C2 position is in the (R)-configuration.

| Property | Value | Reference |

| Molecular Formula | C6H9NO3 | [2][4] |

| Molecular Weight | 143.14 g/mol | [2][4] |

| CAS Number | 72002-30-3 | [1][5] |

| IUPAC Name | (2R)-6-oxopiperidine-2-carboxylic acid | [1] |

| Synonyms | D-Pyrohomoglutamic Acid, (R)-6-Oxo-piperidin-2-carbonsaeure | [5] |

Stereochemistry

This compound possesses one chiral center at the carbon atom bearing the carboxylic acid group (C2). The "D" designation refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, this corresponds to the (R) configuration. Its enantiomer, L-6-Oxo-pipecolinic acid, has the (S) configuration at the C2 position. The stereochemistry is crucial for its biological recognition and activity.

The relationship between the enantiomers can be visualized as follows:

Biological Significance: Role in Lysine (B10760008) Degradation and ALDH7A1 Deficiency

This compound is an intermediate in the pipecolic acid pathway of lysine degradation.[6][7] In a healthy individual, L-lysine is metabolized through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. Both pathways converge to form α-aminoadipic semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). The enzyme α-aminoadipic semialdehyde dehydrogenase, encoded by the ALDH7A1 gene, is responsible for the conversion of AASA to α-aminoadipic acid.[7][8]

In individuals with ALDH7A1 deficiency, the blockage of this pathway leads to an accumulation of AASA and P6C.[8] This accumulation results in the formation of alternative metabolites, including 6-oxo-pipecolic acid. The buildup of these compounds is associated with the neurological symptoms of pyridoxine-dependent epilepsy.[6]

The metabolic pathway can be visualized as follows:

Experimental Protocols

Synthesis of this compound

-

Starting Material: A suitable chiral starting material, such as D-glutamic acid, can be employed.

-

Cyclization: The linear precursor is cyclized to form the piperidine ring structure. This can be achieved through various methods, such as intramolecular nucleophilic substitution or reductive amination.

-

Functional Group Manipulation: The functional groups are then manipulated to introduce the ketone at the 6-position. This might involve oxidation of a corresponding alcohol or other synthetic transformations.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

An example of a workflow for a related synthesis is as follows:

Quantification in Biological Samples by LC-MS/MS

The quantification of 6-oxo-pipecolic acid in biological fluids like urine and plasma is crucial for the diagnosis of ALDH7A1 deficiency. A common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation:

-

A small volume of the biological sample (e.g., 20 µL of urine) is mixed with an internal standard (e.g., deuterated 6-oxo-pipecolic acid).

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

-

Chromatography: The prepared sample is injected into a liquid chromatograph. A reversed-phase C18 column or a HILIC column can be used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Analysis:

The concentration of 6-oxo-pipecolic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

Spectroscopic Data (Predicted and Representative)

While experimental spectra for this compound are not widely published, predicted data and data from similar compounds can provide valuable structural information.

| Spectroscopic Data | Predicted/Representative Values |

| ¹H-NMR (D₂O) | δ (ppm): ~4.0 (dd, 1H, H-2), ~2.4-2.2 (m, 2H, H-5), ~2.1-1.8 (m, 4H, H-3, H-4) |

| ¹³C-NMR (D₂O) | δ (ppm): ~175 (C=O, carboxyl), ~172 (C=O, amide), ~58 (C-2), ~48 (C-5), ~28 (C-3), ~20 (C-4) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3200-2500 (O-H stretch, carboxyl), ~1720 (C=O stretch, carboxyl), ~1650 (C=O stretch, amide) |

| Mass Spectrometry (ESI+) | m/z: 144.06 [M+H]⁺, 166.04 [M+Na]⁺ |

Conclusion

This compound is a structurally defined molecule with significant clinical relevance as a biomarker for pyridoxine-dependent epilepsy resulting from ALDH7A1 deficiency. Its stereochemistry is a critical aspect of its biological role. The analytical methods for its quantification are well-established, aiding in the diagnosis and monitoring of affected individuals. Further research into the specific biological activities of this D-enantiomer may unveil additional roles in metabolic pathways and disease.

References

- 1. (2R)-6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 40424009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-6-Oxopiperidine-2-carboxylic acid - CAS:72002-30-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. familiasga.com [familiasga.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to D-6-Oxo-pipecolinic Acid (CAS Number 72002-30-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid, also known as (R)-6-Oxopiperidine-2-carboxylic acid with CAS number 72002-30-3, is a cyclic amino acid derivative of lysine (B10760008). While not a direct participant in major signaling cascades, this molecule has emerged as a critical biomarker in the diagnosis and monitoring of Pyridoxine-Dependent Epilepsy (PDE), a rare genetic disorder caused by mutations in the ALDH7A1 gene. This technical guide provides a comprehensive overview of the chemical properties, metabolic origins, and clinical significance of this compound. It includes detailed experimental protocols for its quantification in biological matrices and discusses its relevance in the context of therapeutic strategies for ALDH7A1 deficiency.

Chemical and Physical Properties

This compound is a chiral molecule with a piperidine (B6355638) ring structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72002-30-3 | [1][2] |

| Molecular Formula | C₆H₉NO₃ | [1][3] |

| Molecular Weight | 143.14 g/mol | [1][3] |

| IUPAC Name | (2R)-6-oxopiperidine-2-carboxylic acid | [1] |

| Synonyms | D-Pyrohomoglutamic Acid, 6-OPCA | [4] |

| Physical Form | Solid | [5] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [1] |

Biological Significance and Metabolic Pathway

The primary biological relevance of this compound is its accumulation in ALDH7A1 deficiency, also known as Pyridoxine-Dependent Epilepsy. This autosomal recessive disorder is caused by a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, which is encoded by the ALDH7A1 gene. This enzyme is a key component of the lysine degradation pathway.[6][7][8]

In a healthy individual, lysine is catabolized through two main pathways: the saccharopine pathway and the pipecolic acid pathway. Both pathways converge at the formation of α-AASA, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). The ALDH7A1 enzyme is responsible for the irreversible oxidation of α-AASA to α-aminoadipic acid.[6][7]

In ALDH7A1 deficiency, the block in this pathway leads to the accumulation of α-AASA and P6C. These accumulating precursors are then shunted into alternative metabolic routes, leading to the formation and subsequent elevation of D-6-Oxo-pipecolic acid and other metabolites in bodily fluids such as urine, plasma, and cerebrospinal fluid.[9] Due to the instability of α-AASA and P6C, 6-oxo-pipecolic acid is considered a more stable biomarker for the diagnosis and monitoring of this condition.[9][10]

Role in Drug Development and Clinical Research

The primary application of this compound in drug development is as a diagnostic and monitoring biomarker for ALDH7A1 deficiency. Therapeutic strategies for this disorder include pyridoxine (B80251) (vitamin B6) supplementation and dietary lysine restriction to reduce the production of toxic upstream metabolites.[11] The quantification of this compound in patient samples serves as a reliable method to:

-

Diagnose ALDH7A1 deficiency, often in neonates and infants presenting with seizures.[10]

-

Monitor the effectiveness of treatment, as its levels are expected to decrease with successful dietary intervention.[9]

-

Understand the pathophysiology of the disease and explore novel therapeutic avenues.

Recent research has explored enzyme substitution therapy, such as the use of lysine α-oxidase, to reduce systemic lysine levels and thereby decrease the accumulation of toxic catabolites, including this compound.[11]

Quantitative Data from Clinical Studies

The following table summarizes urinary concentrations of 6-oxo-pipecolic acid found in patients with ALDH7A1 deficiency compared to control subjects.

| Cohort | Urinary 6-oxo-PIP (mmol/mol creatinine) | Reference |

| Control (all ages) | 0 - 3.2 | [9] |

| ALDH7A1 Deficient (> 6 months) | Elevated above control range | [9] |

| ALDH7A1 Deficient (< 6 months) | May be within normal range (33% of cases) | [9] |

| ALDH7A1 Deficient (> 12 years) | 20 - 28 | [9] |

| Molybdenum Cofactor Deficiency | Can also be elevated | [9] |

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is based on methodologies described for the analysis of biomarkers in ALDH7A1 deficiency.[12][13][14]

Objective: To accurately quantify the concentration of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Urine samples

-

Internal Standard (IS): Deuterated 6-oxo-pipecolic acid (d3-6-oxo-PIP) or a suitable analogue like [²H₉]pipecolic acid.

-

Milli-Q or HPLC-grade water

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column (e.g., Waters C₁₈ T3, 150 x 2.1 mm, 3.5 µm)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 16,000 x g to pellet any particulate matter.

-

Dilute the urine supernatant with Milli-Q water to a standardized creatinine (B1669602) concentration (e.g., 0.1 mmol/L) to normalize for urine dilution.

-

To a 400 µL final volume of diluted urine, add a known concentration of the internal standard (e.g., 10 µL of a 0.001 mmol/L solution of [²H₉]pipecolic acid).[12]

-

Vortex the sample thoroughly.

-

-

LC-MS/MS Analysis:

-

Injection: Inject 5 µL of the prepared sample onto the LC-MS/MS system.

-

Chromatography:

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Establish a linear gradient to separate the analyte from other matrix components. For example: 0-2.5 min at 1% B, ramp to 95% B over 2 min, hold for 1 min, then return to 1% B to re-equilibrate.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

6-oxo-pipecolic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the specific precursor-to-product ion transition for the deuterated standard.

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of this compound by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).

-

Chemical Synthesis

Conclusion

This compound is a metabolite of significant clinical interest, primarily serving as a robust and stable biomarker for ALDH7A1 deficiency. Its accumulation is a direct consequence of a specific enzymatic block in the lysine degradation pathway. For researchers and professionals in drug development, understanding the metabolic origin and accurate quantification of this molecule is crucial for the diagnosis of pyridoxine-dependent epilepsy and for monitoring the efficacy of therapeutic interventions aimed at reducing the load of toxic lysine catabolites. Further research may explore whether this molecule has any intrinsic biological activity beyond its role as a biomarker, which could open new avenues for understanding the pathophysiology of ALDH7A1 deficiency.

References

- 1. (R)-6-Oxopiperidine-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 2. 72002-30-3|(R)-6-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 4. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-oxo-pipecolinic acid AldrichCPR | 3770-22-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. familiasga.com [familiasga.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - UCL Discovery [discovery.ucl.ac.uk]

- 11. Restricting lysine normalizes toxic catabolites associated with ALDH7A1 deficiency in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. simmesn.it [simmesn.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of 6-Oxo-Pipecolinic Acid from Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 6-oxo-pipecolinic acid, a significant biomarker in the study of inherited metabolic disorders. The primary focus is on its formation from the essential amino acid L-lysine through the intricate pathways of lysine (B10760008) catabolism. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this biochemical conversion. Quantitative data from clinical studies are summarized, and a representative experimental protocol for the detection and quantification of 6-oxo-pipecolinic acid is provided. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying molecular processes.

Introduction to 6-Oxo-Pipecolinic Acid

6-Oxo-pipecolinic acid (6-oxo-PIP), also known as 6-oxopiperidine-2-carboxylic acid, is a metabolite of lysine that has garnered significant attention as a stable biomarker for ALDH7A1 deficiency.[1][2] This autosomal recessive disorder, also known as pyridoxine-dependent epilepsy, is characterized by the accumulation of several lysine catabolites due to the impaired function of the enzyme α-aminoadipic semialdehyde dehydrogenase.[3][4] The accumulation of 6-oxo-PIP in urine, plasma, and cerebrospinal fluid of affected individuals underscores its clinical relevance in the diagnosis and monitoring of this condition.[1][5] While the user's query specified "D-6-Oxo-pipecolinic acid," the scientific literature predominantly discusses the L-stereoisomer, which is derived from L-lysine. This guide will focus on the biosynthesis of the biologically relevant isomer.

Lysine Catabolism: The Saccharopine and Pipecolate Pathways

In mammals, the degradation of L-lysine proceeds through two primary pathways: the saccharopine pathway and the pipecolate pathway.[6][7] These pathways converge at the formation of Δ¹-piperideine-6-carboxylate (P6C), which exists in equilibrium with its open-chain form, α-aminoadipic semialdehyde (α-AASA).[7]

-

The Saccharopine Pathway : This is the predominant route for lysine catabolism in most extracerebral tissues.[7] It involves the condensation of L-lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield α-AASA and glutamate.[8][9]

-

The Pipecolate Pathway : This pathway is more active in the brain.[7] It involves the conversion of L-lysine to L-pipecolic acid, which is subsequently oxidized to P6C.[6]

The Biosynthetic Route to 6-Oxo-Pipecolinic Acid

The formation of 6-oxo-pipecolinic acid is a downstream event from the main lysine catabolic pathways, particularly prominent when there is a metabolic block, such as in ALDH7A1 deficiency. The proposed biosynthetic cascade is as follows:

-

Formation of Δ¹-piperideine-6-carboxylate (P6C) : As the point of convergence for both the saccharopine and pipecolate pathways, P6C is a key intermediate.[7]

-

Equilibrium with 6-Hydroxypipecolate (6-OH-PIP) : P6C is in equilibrium with its hydrated form, 6-hydroxypipecolate (6-OH-PIP).[10]

-

Oxidation to 6-Oxo-Pipecolinic Acid : In instances of ALDH7A1 deficiency, where the conversion of P6C/α-AASA to α-aminoadipic acid is impaired, 6-OH-PIP is oxidized to 6-oxo-pipecolinic acid.[10][11] This reaction is catalyzed by a yet-to-be-identified cytosolic enzyme, likely an aldehyde dehydrogenase.[11]

Below is a Graphviz diagram illustrating the biosynthetic pathway from L-lysine to 6-oxo-pipecolinic acid.

Quantitative Data

The quantification of 6-oxo-pipecolinic acid is crucial for the diagnosis and management of ALDH7A1 deficiency. The following tables summarize key quantitative findings from studies on this metabolite.

Table 1: Urinary Concentrations of 6-Oxo-Pipecolinic Acid

| Population | Analyte | Concentration Range (mmol/mol creatinine) | Reference |

| Healthy Controls | 6-Oxo-pipecolic acid | 0 - 3.2 | [11] |

| ALDH7A1-deficient patients (>6 months) | 6-Oxo-pipecolic acid | Above 3.2 | [5] |

| ALDH7A1-deficient patients (<6 months) | 6-Oxo-pipecolic acid | May be within normal range | [5] |

| Outliers in control group | 6-Oxo-pipecolic acid | 3.9 - 59.4 | [11] |

Experimental Protocols

The analysis of 6-oxo-pipecolinic acid in biological fluids is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of Urinary 6-Oxo-Pipecolinic Acid by LC-MS/MS

This protocol is a representative summary of methods described in the literature.[5]

1. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge samples to pellet any precipitate.

-

Prepare a standard curve of 6-oxo-pipecolic acid with concentrations ranging from 1 to 500 µmol/L.

-

To a specified volume of urine supernatant or standard, add an internal standard (e.g., deuterated 6-oxo-PIP).

-

Dilute the mixture with a solution of 1:1 methanol:acetonitrile.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm).

-

Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate, 0.1% formic acid) and mobile phase B (e.g., 1:1 methanol:acetonitrile).

-

A typical gradient could be: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then 5.1–8 min 99% A.

-

Maintain a constant flow rate (e.g., 0.4 mL/min).

-

-

Mass Spectrometry:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detect 6-oxo-pipecolic acid and its internal standard using multiple reaction monitoring (MRM). The specific precursor and product ion transitions should be optimized for the instrument used.

-

3. Data Analysis:

-

Quantify the concentration of 6-oxo-pipecolinic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.

Below is a Graphviz diagram representing the experimental workflow for 6-oxo-pipecolinic acid quantification.

Conclusion

The biosynthesis of 6-oxo-pipecolinic acid from L-lysine is a critical area of study for understanding the pathophysiology of ALDH7A1 deficiency and other related metabolic disorders. While the precise enzymatic steps are still under investigation, the pathway via the oxidation of 6-hydroxypipecolate is the most plausible route. The development of robust analytical methods for the quantification of 6-oxo-pipecolinic acid has provided a valuable tool for clinical diagnostics and for monitoring therapeutic interventions. Further research is warranted to fully elucidate the enzymes involved in this pathway and to explore the potential neurotoxic effects of 6-oxo-pipecolinic acid accumulation. This knowledge will be instrumental in the development of novel therapeutic strategies for patients with lysine metabolism disorders.

References

- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 9. scielo.br [scielo.br]

- 10. US12025596B2 - 6-oxo-pipecolic acid quantitation by mass spectrometry - Google Patents [patents.google.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enzymatic Landscape of 6-Oxo-Pipecolinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways associated with 6-oxo-pipecolinic acid (6-oxo-PIP), a significant biomarker in the context of lysine (B10760008) metabolism and associated genetic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 6-oxo-PIP biochemistry, quantitative data, and relevant experimental methodologies.

Introduction

6-Oxo-pipecolinic acid has emerged as a stable and reliable biomarker for ALDH7A1 deficiency, an inborn error of lysine metabolism that leads to pyridoxine-dependent epilepsy.[1][2] In this condition, the deficiency of the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase results in the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] The subsequent metabolic fate of these accumulated precursors leads to the formation of 6-oxo-pipecolinic acid. While the complete enzymatic details are still under investigation, a putative pathway has been proposed.

Proposed Enzymatic Pathway of 6-Oxo-Pipecolinic Acid Formation

The primary route for lysine degradation in humans is the saccharopine pathway. A key intermediate in this pathway is α-AASA, which exists in equilibrium with its cyclized form, P6C, and the hydrated intermediate, 6-hydroxy-pipecolate (6-OH-PIP).[3] In healthy individuals, α-AASA is efficiently oxidized to α-aminoadipic acid by the enzyme α-AASA dehydrogenase, encoded by the ALDH7A1 gene.

In ALDH7A1 deficiency, the blockage of this enzymatic step leads to the accumulation of α-AASA, P6C, and 6-OH-PIP. It is hypothesized that a currently unidentified cytosolic enzyme catalyzes the oxidation of the hydroxyl group of 6-OH-PIP to a ketone, forming 6-oxo-pipecolinic acid.[3] The stereochemistry of the endogenously produced 6-oxo-pipecolic acid has not been definitively established in the literature, though the pathway originates from L-lysine.

Quantitative Data

Due to the yet-unidentified nature of the enzyme responsible for 6-oxo-pipecolic acid formation, direct enzymatic kinetic data such as Km and kcat are not available. However, quantitative data on the concentrations of 6-oxo-PIP in biological fluids of patients with ALDH7A1 deficiency have been reported and are crucial for diagnostic and research purposes.

| Biological Matrix | Patient Cohort | Concentration Range | Citation |

| Urine | ALDH7A1 Deficiency (>6 months) | 3.9 - 59.4 mmol/mol creatinine (B1669602) | [2] |

| Urine | ALDH7A1 Deficiency (2 patients) | 122.2 - 156.8 µmol/mg creatinine | |

| Plasma | ALDH7A1 Deficiency (2 patients) | 2.7 ± 0.1 µM and 4.1 ± 0.1 µM | |

| Plasma | ALDH7A1 Deficiency (n=11) | Mean ~1.5 µM | [4] |

| Cerebrospinal Fluid (CSF) | ALDH7A1 Deficiency (n=9) | Mean ~0.5 µM | [4] |

Table 1: Reported Concentrations of 6-Oxo-Pipecolinic Acid in ALDH7A1 Deficiency

Experimental Protocols

The quantification of 6-oxo-pipecolinic acid is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature.[2][5]

Objective: To quantify the concentration of 6-oxo-pipecolinic acid in urine samples.

Materials:

-

Urine samples

-

6-oxo-pipecolinic acid analytical standard

-

Deuterated 6-oxo-pipecolic acid (e.g., d3-6-oxo-PIP) as an internal standard[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of 6-oxo-pipecolinic acid in a suitable solvent (e.g., 1:1 methanol:acetonitrile).

-

Generate a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 to 500 µmol/L.[2]

-

Prepare a stock solution of the deuterated internal standard.

-

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a microcentrifuge tube, add 20 µL of urine.

-

Add a known amount of the deuterated internal standard solution.

-

Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.[2]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[2]

-

Mobile Phase B: 1:1 methanol:acetonitrile.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient: A linear gradient should be optimized to achieve good separation of 6-oxo-pipecolinic acid from other matrix components. An example gradient is: 0–2.5 min, 99% A; 2.5–4.5 min, ramp to 95% B and hold until 5.1 min; 5.1–8 min, return to 99% A.[2]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Optimize the MRM transitions for both the analyte (6-oxo-pipecolinic acid) and the internal standard (d3-6-oxo-pipecolic acid).

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of 6-oxo-pipecolinic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.

-

Conclusion and Future Directions

6-Oxo-pipecolinic acid is a pivotal metabolite in the pathophysiology of ALDH7A1 deficiency. While its role as a biomarker is well-established, the precise enzymatic machinery responsible for its synthesis remains an area of active investigation. The identification and characterization of the putative cytosolic oxidase or dehydrogenase will be a significant step forward, enabling detailed kinetic studies and a deeper understanding of the metabolic dysregulation in this disorder. The development of specific inhibitors for this enzyme could also represent a novel therapeutic strategy. The methodologies outlined in this guide provide a foundation for researchers to further explore the enzymatic pathways involving 6-oxo-pipecolinic acid and its role in human health and disease.

References

- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US12025596B2 - 6-oxo-pipecolic acid quantitation by mass spectrometry - Google Patents [patents.google.com]

- 4. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. simmesn.it [simmesn.it]

The Role of D-6-Oxo-pipecolinic Acid in Lysine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-lysine is a complex metabolic network crucial for maintaining cellular homeostasis. In humans, two primary pathways are responsible for lysine (B10760008) degradation: the saccharopine pathway, predominantly active in the liver and kidneys, and the pipecolic acid pathway, which plays a more significant role in the brain.[1] Disruptions in these pathways can lead to severe metabolic disorders. A key metabolite that has emerged as a critical biomarker in the context of disordered lysine metabolism is D-6-oxo-pipecolinic acid (also known as 6-oxopiperidine-2-carboxylic acid or 6-oxo-PIP). This technical guide provides an in-depth exploration of the formation and significance of this compound in lysine catabolism, with a focus on its relevance to the neurometabolic disorder, ALDH7A1 deficiency.

Biochemical Pathways of Lysine Catabolism

L-lysine degradation converges on the formation of α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1] From this critical juncture, the pathway proceeds to α-aminoadipic acid, catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase (encoded by the ALDH7A1 gene).[2]

The Saccharopine Pathway

The saccharopine pathway is the major route for systemic lysine catabolism. It involves the mitochondrial conversion of L-lysine and α-ketoglutarate into saccharopine, which is then cleaved to yield α-AASA and glutamate.

The Pipecolic Acid Pathway

The pipecolic acid pathway is particularly active in the brain and involves the conversion of lysine to pipecolic acid, which is then oxidized to α-AASA.[1] This pathway can utilize both L- and D-isomers of lysine, with D-lysine being a substrate for the peroxisomal enzyme D-amino acid oxidase (DAAO), leading to the formation of Δ1-piperideine-2-carboxylate (P2C), a precursor to L-pipecolic acid.[1]

Formation of this compound in ALDH7A1 Deficiency

ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy, is an autosomal recessive disorder caused by mutations in the ALDH7A1 gene.[2] This genetic defect leads to a blockage in the lysine degradation pathway at the conversion of α-AASA to α-aminoadipic acid. The resulting accumulation of α-AASA and its cyclic form, P6C, is a hallmark of the disease.[2]

The buildup of the P6C/α-AASA equilibrium mixture drives the formation of alternative metabolites. One such critical metabolite is this compound. Evidence suggests that P6C is in equilibrium with 6-hydroxy-pipecolate (6-OH-PIP). The oxidation of the secondary alcohol in 6-OH-PIP by a cytosolic NAD+-dependent dehydrogenase results in the formation of 6-oxo-pipecolinic acid. While the specific enzyme responsible for this conversion has not been definitively identified, it is understood to be a cytosolic dehydrogenase. The stereochemistry of the resulting 6-oxo-pipecolinic acid is D-form.

Quantitative Data

The accumulation of this compound is a key diagnostic feature of ALDH7A1 deficiency. The following tables summarize available quantitative data for relevant metabolites and enzyme kinetics.

Table 1: Urinary Concentrations of 6-Oxo-pipecolinic Acid

| Population | Age Group | Concentration (mmol/mol creatinine) | Reference(s) |

| ALDH7A1 Deficient | > 6 months | 3.9 - 59.4 | [3][4] |

| ALDH7A1 Deficient | < 6 months | May be within normal range in ~33% of patients | [3][5] |

| Healthy Controls | All ages | 0 - 3.2 | [3] |

Table 2: Plasma Concentrations of 6-Oxo-pipecolinic Acid in ALDH7A1 Deficiency

| Patient | Concentration (µM) | Reference(s) |

| Patient 1 | 2.7 ± 0.1 | |

| Patient 2 | 4.1 ± 0.1 |

Table 3: Kinetic Parameters of Key Enzymes in Lysine Catabolism

| Enzyme | Substrate(s) | K_m_ | V_max_ | Organism | Reference(s) |

| Lysine-Ketoglutarate Reductase (LKR) | L-Lysine | 1.5 mM | Not Reported | Human | [6] |

| α-Ketoglutarate | 1.0 mM | Not Reported | Human | [6] | |

| NADPH | 80 µM | Not Reported | Human | [6] | |

| α-Aminoadipic Semialdehyde Dehydrogenase (ALDH7A1) | α-AASA | 129 ± 29 µM | k_cat_ = 0.27 ± 0.02 s⁻¹ | Human | [7] |

| NAD+ | Not Reported | Not Reported | Human |

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of lysine metabolites.[3][8][9]

1. Sample Preparation: a. Collect a random urine sample. b. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulate matter. c. Dilute the urine supernatant 1:10 with ultrapure water. d. Add an internal standard solution (e.g., ¹³C₂,¹⁵N-6-oxo-pipecolic acid) to the diluted urine. e. Mix thoroughly by vortexing.

2. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A suitable gradient to separate 6-oxo-pipecolinic acid from other urinary components (e.g., 0-2 min, 2% B; 2-5 min, 2-98% B; 5-7 min, 98% B; 7.1-10 min, 2% B). v. Flow rate: 0.3 mL/min. vi. Injection volume: 5 µL. b. Mass Spectrometry: i. Use a triple quadrupole mass spectrometer in positive ion mode. ii. Employ Multiple Reaction Monitoring (MRM) for quantification. iii. Monitor the specific precursor-to-product ion transitions for 6-oxo-pipecolinic acid and its internal standard.

3. Data Analysis: a. Generate a standard curve using known concentrations of 6-oxo-pipecolinic acid. b. Quantify the concentration of 6-oxo-pipecolinic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the concentration to urinary creatinine (B1669602) levels.

Protocol 2: General Assay for Cytosolic NAD+-dependent Dehydrogenase Activity

This general protocol can be adapted to screen for the enzyme responsible for the conversion of 6-hydroxy-pipecolate to 6-oxo-pipecolinic acid.

1. Preparation of Cytosolic Fraction: a. Obtain a human liver tissue sample. b. Homogenize the tissue in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors). c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other organelles. d. Collect the supernatant (cytosolic fraction) and determine the protein concentration.

2. Enzyme Assay: a. In a 96-well plate, prepare a reaction mixture containing: i. 100 mM Tris-HCl, pH 8.0 ii. 2.5 mM NAD+ iii. Cytosolic fraction (e.g., 50 µg of protein) b. Initiate the reaction by adding the substrate, 6-hydroxy-pipecolate (synthesized or commercially available). c. Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a plate reader. d. As a control, run the reaction without the substrate to account for any background NADH production.

3. Data Analysis: a. Calculate the rate of NADH production from the linear portion of the absorbance curve. b. Enzyme activity can be expressed as nmol of NADH produced per minute per mg of protein.

Conclusion and Future Directions

This compound has been firmly established as a stable and reliable biomarker for ALDH7A1 deficiency, a significant disorder of lysine catabolism. Its formation from the accumulation of P6C/α-AASA via a putative cytosolic dehydrogenase highlights an alternative route in the complex network of lysine degradation. For drug development professionals, the enzymes in this pathway, particularly the yet-to-be-identified dehydrogenase, could represent novel therapeutic targets for managing the metabolic consequences of ALDH7A1 deficiency.

Future research should focus on the definitive identification and characterization of the cytosolic dehydrogenase responsible for this compound formation. A deeper understanding of its kinetic properties and regulation will be crucial for developing targeted therapeutic strategies. Furthermore, elucidating the potential biological activity and toxicity of this compound itself is an important area for investigation, as it may contribute to the pathophysiology of ALDH7A1 deficiency beyond being just a biomarker. Continued advancements in metabolomics and proteomics will undoubtedly shed more light on the intricate details of lysine catabolism and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde Dehydrogenase 7A1 (ALDH7A1) Is a Novel Enzyme Involved in Cellular Defense against Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical, Structural, and Computational Analyses of Two New Clinically Identified Missense Mutations of ALDH7A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. simmesn.it [simmesn.it]

- 9. researchgate.net [researchgate.net]

The Biological Role of D-6-Oxo-pipecolinic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid (D-6-Oxo-PIP) is a chiral cyclic keto-amino acid that has emerged from relative obscurity to become a significant biomarker in the diagnosis of certain inherited metabolic disorders. While its accumulation is a key indicator of ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy, its broader biological roles in mammalian physiology and pathology are still under investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biochemical origins, physiological concentrations, and known biological effects, with a particular focus on its implications for neuronal function. This document synthesizes available quantitative data, outlines relevant experimental protocols, and presents key metabolic and experimental workflows through detailed diagrams to serve as a valuable resource for researchers in the fields of biochemistry, neuroscience, and drug development.

Introduction

This compound, a derivative of the amino acid lysine, has garnered increasing attention in the scientific community. Initially identified as a metabolite that accumulates in individuals with ALDH7A1 deficiency, its utility as a stable and reliable biomarker has been a primary focus of research.[1][2] However, the presence of this molecule, even at low levels in healthy individuals, suggests a potential for broader physiological functions. This guide aims to consolidate the current knowledge on this compound in mammals, moving beyond its role as a mere disease marker to explore its fundamental biology.

Biosynthesis and Metabolism

The primary route for the synthesis of this compound in mammals is intrinsically linked to the catabolism of L-lysine. While the complete enzymatic pathway is not yet fully elucidated, evidence suggests a multi-step process.

In the context of ALDH7A1 deficiency, the metabolic block leads to the accumulation of upstream metabolites, including α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][3] It is from these precursors that 6-hydroxy-pipecolate (6-OH-PIP) is thought to be formed. A minor cytosolic enzymatic pathway is then believed to oxidize 6-OH-PIP to generate this compound.[4]

The potential involvement of D-amino acid oxidase (DAAO) in the metabolism of D-pipecolic acid has been proposed.[3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[5] While it is known to act on D-pipecolic acid, direct evidence of its role in the formation of this compound in mammals is still forthcoming.

Quantitative Data

The concentration of this compound is significantly elevated in the biological fluids of individuals with ALDH7A1 deficiency compared to healthy controls. The following tables summarize the available quantitative data.

Table 1: Urinary this compound Concentrations

| Cohort | Age Group | N | Median (mmol/mol creatinine) | Range (mmol/mol creatinine) | Citation |

| ALDH7A1 Deficient | > 6 months | 30 | - | > 3.2 | [1][2] |

| ALDH7A1 Deficient | < 6 months | - | - | Some within normal range | [1][2] |

| Control | All ages | - | 0.2 | 0 - 3.2 | [4] |

Table 2: Plasma this compound Concentrations in ALDH7A1 Deficiency

| Patient | Concentration (µM) | Citation |

| Patient 1 | 2.7 ± 0.1 | [6] |

| Patient 2 | 4.1 ± 0.1 | [6] |

Biological Role and Cellular Effects

While the primary clinical relevance of this compound is as a biomarker, studies on its parent compound, pipecolic acid, provide insights into its potential biological activities, particularly within the central nervous system.

Neuronal Function

Research has indicated that pipecolic acid can exert significant effects on neuronal cells. Studies using undifferentiated isomers or racemic mixtures of pipecolic acid have demonstrated the induction of apoptosis in neuronal cell lines.[7][8] This effect appears to be dose-dependent, suggesting that at the high concentrations observed in metabolic disorders, pipecolic acid derivatives could contribute to neurotoxicity. Furthermore, pipecolic acid has been shown to enhance the response of neurons to the inhibitory neurotransmitter GABA.[9]

Oxidative Stress

The catabolism of pipecolic acid can lead to the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[6][10] This has led to the hypothesis that elevated levels of pipecolic acid and its metabolites could induce oxidative stress in the brain.[6] In vitro studies have supported this, showing that pipecolic acid can increase markers of oxidative stress in cerebral cortex tissue.[6][10] Conversely, some research suggests that pipecolic acid may possess antioxidant capabilities, highlighting the complexity of its role in cellular redox balance.[11]

Experimental Protocols

Quantification of this compound by LC-MS/MS

A robust method for the quantification of this compound in biological fluids involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Urine):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Dilute the supernatant 1:10 with a solution of stable isotope-labeled internal standard (e.g., D3-6-oxo-PIP) in 50% acetonitrile (B52724)/water.

-

Vortex mix and centrifuge again at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Formation of pipecolic acid from D-lysine through the anaerobic reaction catalyzed by D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species variation in organellar location and activity of L-pipecolic acid oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pipecolic acid induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pipecolic acid enhancement of GABA response in single neurons of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-6-Oxo-pipecolinic Acid: Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid, the D-enantiomer of 6-oxo-pipecolinic acid, has emerged from relative obscurity to become a molecule of significant interest, particularly in the field of inborn errors of metabolism. Initially observed as a microbial metabolite, its pivotal role as a stable biomarker for pyridoxine-dependent epilepsy (PDE) has driven recent research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound, with a focus on the experimental data and methodologies crucial for its study.

Introduction

This compound (also known as (R)-6-oxopiperidine-2-carboxylic acid or D-Pyrohomoglutamic acid) is a derivative of pipecolic acid, a cyclic alpha-amino acid. While pipecolic acid itself has been known for decades as a metabolite of lysine (B10760008), the specific biological importance of the 6-oxo derivative, and particularly the D-enantiomer, has only recently been elucidated. Its primary significance lies in its accumulation in individuals with pyridoxine-dependent epilepsy due to ALDH7A1 deficiency, a rare genetic disorder. This guide will delve into the historical timeline of its discovery, its biochemical context, and the technical details of its synthesis and analysis.

Discovery and History

The history of 6-oxo-pipecolinic acid can be traced back to its observation in microbial cultures before its significance in human disease was understood.

-

1980: Researchers Brundidge, Gaeta, and colleagues reported the presence of 6-oxo-piperidine-2-carboxylic acid as a principal constituent in the fermentation broth of Penicillium chrysogenum, alongside penicillin V. The isolated lactam was found to be nearly racemic, with a slight excess of the L-isomer.[1] This marks the earliest identified instance of this molecule in a biological system.

-

Recent Discovery as a Biomarker: The modern "discovery" of 6-oxo-pipecolinic acid in the context of human health came with the search for stable biomarkers for pyridoxine-dependent epilepsy (PDE). Previous biomarkers, such as α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), were known to be unstable at room temperature, complicating diagnosis and newborn screening. In 2019, Wempe and a team of researchers identified 6-oxo-pipecolinic acid as a novel, stable biomarker that accumulates in the blood, plasma, urine, and cerebrospinal fluid (CSF) of patients with PDE.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its synthesis, purification, and analytical detection.

| Property | Value | Source |

| Chemical Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][3] |

| CAS Number | 72002-30-3 | [2][3][4] |

| IUPAC Name | (2R)-6-oxopiperidine-2-carboxylic acid | [2][3] |

| Synonyms | D-Pyrohomoglutamic acid, (R)-6-Oxopiperidine-2-carboxylic Acid, D-pHgu | [2][3][5] |

| Melting Point | 101-105 °C | [6] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml). | [3][5][6] |

| Appearance | White to light brown crystalline solid | [5][6] |

| Storage | Sealed in a dry place at room temperature for short-term storage or at -20°C for long-term storage. | [2][5] |

Biochemical Significance and Signaling Pathways

This compound is an intermediate in the lysine degradation pathway. Its accumulation in pyridoxine-dependent epilepsy is a direct consequence of a blockage in this pathway.

The Lysine Degradation Pathway

Lysine is an essential amino acid that is catabolized through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. In the context of PDE, the key enzyme is α-aminoadipic semialdehyde dehydrogenase (ALDH7A1), also known as antiquitin. A deficiency in this enzyme leads to the buildup of upstream metabolites.

The formation of 6-oxo-pipecolinic acid is a result of a side reaction from the main pathway. The accumulated Δ1-piperideine-6-carboxylate (P6C) is in equilibrium with α-aminoadipic semialdehyde (α-AASA) and can be converted to 6-hydroxy-pipecolate (6-OH-PIP). A cytosolic dehydrogenase then oxidizes 6-OH-PIP to form 6-oxo-pipecolinic acid.

References

- 1. Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 72002-30-3|(R)-6-Oxopiperidine-2-carboxylic acid| Ambeed [ambeed.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | 72002-30-3 [chemicalbook.com]

The Crossroads of Lysine Metabolism and Neurological Function: A Technical Guide to D-6-Oxo-pipecolinic Acid and Pyridoxine-Dependent Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive neurometabolic disorder characterized by intractable seizures that are uniquely responsive to high doses of pyridoxine (B80251) (vitamin B6).[1] Despite seizure control, many individuals with PDE experience long-term neurodevelopmental challenges, highlighting the need for a deeper understanding of the underlying pathophysiology and the development of more comprehensive therapeutic strategies.[2][3] This technical guide provides an in-depth exploration of the core biochemical defect in PDE, focusing on the role of D-6-oxo-pipecolinic acid and its related metabolites. It details the enzymatic basis of the disorder, the downstream neurochemical consequences, current diagnostic and therapeutic approaches, and key experimental methodologies for researchers in the field.

The Core Biochemical Defect: Antiquitin (ALDH7A1) Deficiency

Pyridoxine-dependent epilepsy is primarily caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin.[2][4] This enzyme plays a crucial role in the catabolism of the essential amino acid lysine (B10760008).[5] Specifically, antiquitin catalyzes the NAD+-dependent oxidation of α-AASA to α-aminoadipic acid.[2]

In individuals with PDE, deficient antiquitin activity leads to a metabolic block in the lysine degradation pathway.[6] This results in the accumulation of upstream metabolites, most notably α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[6][7] this compound is the D-enantiomer of 6-Oxo-pipecolinic acid, a biomarker associated with PDE.[8] The accumulation of these metabolites is central to the pathophysiology of PDE.

The Lysine Degradation Pathway and its Disruption in PDE

The degradation of lysine in mammals primarily occurs via the saccharopine pathway, which is localized in the mitochondria.[5] This pathway ultimately converts lysine into acetyl-CoA. A key intermediate in this pathway is α-AASA. In a healthy individual, α-AASA is efficiently converted to α-aminoadipic acid by the ALDH7A1 enzyme. However, in PDE, the deficiency of this enzyme leads to the accumulation of α-AASA. Due to its inherent instability, α-AASA exists in equilibrium with its cyclic form, P6C.[9]

Pathophysiology: From Metabolic Block to Seizures

The accumulation of P6C is believed to be the primary driver of seizure activity in PDE. P6C inactivates pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, through a Knoevenagel condensation reaction.[4][10] PLP is an essential cofactor for over 140 enzymes in the human body, many of which are involved in neurotransmitter synthesis and metabolism.

The depletion of active PLP leads to reduced activity of key enzymes in the brain, including glutamate decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[2] The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is thought to lower the seizure threshold and lead to the characteristic intractable epilepsy seen in PDE.[11]

Furthermore, there is evidence to suggest that α-AASA and its related compounds may have direct neurotoxic effects, contributing to the developmental delay and intellectual disability observed in many individuals with PDE, even with adequate seizure control.[4]

Biomarkers and Diagnosis

The diagnosis of PDE relies on a combination of clinical presentation, biochemical testing, and molecular genetic analysis.[12][13]

Key Biomarkers

The hallmark biochemical finding in PDE is the elevated concentration of α-AASA and its equilibrium partner P6C in urine, plasma, and cerebrospinal fluid (CSF).[9] However, these molecules are unstable, which can present challenges for accurate quantification.[14]

More recently, 6-oxo-pipecolic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) have been identified as more stable biomarkers for PDE.[15][16] These biomarkers are detectable in dried blood spots, opening the possibility for newborn screening.[6][10]

Diagnostic Workflow

A suspected diagnosis of PDE, typically in a neonate or infant with intractable seizures, should prompt immediate biochemical testing for the aforementioned biomarkers. If biomarkers are elevated, molecular genetic testing of the ALDH7A1 gene is performed to confirm the diagnosis.[12] It is crucial to initiate treatment with pyridoxine as soon as PDE is suspected, even before genetic confirmation, to prevent further neurological damage.[17]

Therapeutic Strategies

Pyridoxine (Vitamin B6) Supplementation

The cornerstone of treatment for PDE is lifelong supplementation with high doses of pyridoxine.[6][18] The exogenous pyridoxine is converted to PLP, which replenishes the depleted pool of this vital cofactor, thereby restoring the activity of PLP-dependent enzymes and controlling seizures. Recommended daily dosages vary by age, with newborns typically receiving 100 mg/day, and older children and adults receiving up to 500 mg/day.[3][12]

Adjunctive Therapies

Despite effective seizure control with pyridoxine, many individuals with PDE still experience developmental and cognitive impairments.[19] This has led to the exploration of adjunctive therapies aimed at reducing the production of the putative neurotoxic metabolites.

-

Lysine-Restricted Diet: A diet low in lysine has been shown to reduce the levels of α-AASA and P6C in bodily fluids and may improve developmental outcomes.[3][20]

-

Arginine Supplementation: Arginine competes with lysine for transport across the blood-brain barrier. Supplementation with arginine can therefore reduce the amount of lysine entering the brain, leading to decreased production of toxic metabolites.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to biomarkers in PDE. It is important to note that reference ranges can vary between laboratories.

| Biomarker | Fluid | PDE Patients (Untreated) | Healthy Controls | Reference(s) |

| α-AASA | Urine | Elevated | Not typically detected | [20] |

| Plasma | Elevated | Not typically detected | [20] | |

| Pipecolic Acid | Plasma | Elevated | Normal | [20] |

| 6-oxo-PIP | Dried Blood Spot | Elevated (>0.34 μmol/L) | <0.34 μmol/L | [10] |

| 2-OPP | Dried Blood Spot | Elevated | <4.51 μmol/L | [10] |

Table 1: Biomarker Concentrations in PDE Patients vs. Healthy Controls.

| Treatment | Effect on Biomarkers | Developmental Outcome | Reference(s) |

| Pyridoxine | Does not significantly reduce α-AASA/P6C | Seizure control | [6] |

| Lysine-Restricted Diet | Reduction in α-AASA and P6C | Potential for improved cognitive outcomes | [3][20] |

| Arginine Supplementation | Reduction in CSF α-AASA | Potential for improved neuropsychiatric testing |

Table 2: Effects of Therapeutic Interventions.

Key Experimental Protocols

Quantification of 6-oxo-pipecolic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) in Biological Fluids by LC-MS/MS

This method is crucial for the diagnosis and monitoring of PDE.

-

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of 6-oxo-PIP and 2-OPP.

-

Sample Preparation:

-

A small aliquot of the biological sample (e.g., 10 µL of urine or plasma) is used.[15]

-

For urine, extraction is performed with 100% water.[15]

-

For plasma, a solution of 50% water/methanol (B129727) is used for protein precipitation and extraction.[15]

-

A known amount of a stable isotope-labeled internal standard (e.g., d3-6-oxo-PIP) is added to each sample.

-

The mixture is vortexed and then centrifuged to pellet proteins.

-

The supernatant is transferred to a new tube and may be diluted prior to injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid to improve ionization.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 6-oxo-PIP, 2-OPP, and their internal standards are monitored.

-

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes. The linear range for 2-OPP is typically 0-15 µmol/L and for 6-oxo-PIP is 0-25 µmol/L.[15]

ALDH7A1 (Antiquitin) Enzyme Activity Assay

This assay is used to determine the functional consequence of ALDH7A1 gene mutations.

-

Principle: The activity of ALDH7A1 is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[2]

-

Reagents:

-

Procedure:

-

The reaction is set up in a quartz cuvette with the reaction buffer, NAD+, and the enzyme source.

-

The reaction is initiated by the addition of the substrate, AASAL.

-

The change in absorbance at 340 nm is monitored over time (e.g., for 300 seconds at 3-second intervals) using a spectrophotometer.[2]

-

-

Data Analysis: The rate of NADH production is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Enzyme kinetics parameters (Km and Vmax) can be determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]

Animal Models in PDE Research

Animal models are invaluable tools for studying the pathophysiology of PDE and for testing novel therapeutic interventions.

-

Danio rerio (Zebrafish): An aldh7a1-null zebrafish model has been developed that recapitulates key features of human PDE, including spontaneous seizures that are responsive to pyridoxine and PLP. This model is particularly useful for high-throughput drug screening.

-

Mus musculus (Mouse): An Aldh7a1 knockout mouse model also exhibits the biochemical hallmarks of PDE, with accumulation of α-AASA, P6C, and pipecolic acid in the brain and liver.[11][16] These mice develop seizures when placed on a diet high in lysine and low in pyridoxine, and these seizures are controlled by pyridoxine administration.[11]

Future Directions and Drug Development

While current treatments for PDE can effectively manage seizures, the long-term neurodevelopmental outcomes remain a significant concern. Future research and drug development efforts are focused on several key areas:

-

Newborn Screening: The development of stable biomarkers like 6-oxo-PIP and 2-OPP makes newborn screening for PDE a feasible and high-priority goal. Early diagnosis and treatment are critical for optimizing outcomes.[6][10]

-

Novel Therapeutic Targets: Research is ongoing to identify therapeutic targets upstream of the metabolic block in the lysine degradation pathway. For example, inhibition of α-aminoadipic semialdehyde synthase (AASS) could prevent the accumulation of toxic metabolites.

-

Chaperone Therapies: For certain missense mutations in ALDH7A1, the development of molecular chaperones that can help the misfolded enzyme to fold correctly and restore some level of function is a promising avenue of investigation.

-

Gene Therapy: While still in early stages of consideration, gene therapy approaches that aim to deliver a functional copy of the ALDH7A1 gene could offer a definitive cure for PDE.

Conclusion

Pyridoxine-dependent epilepsy, once a clinical diagnosis of exclusion, is now understood to be a well-defined neurometabolic disorder with a clear genetic and biochemical basis. The identification of this compound and other stable biomarkers has revolutionized the diagnostic landscape and holds the promise of early detection through newborn screening. While pyridoxine remains the cornerstone of therapy, the recognition of ongoing neurotoxicity from accumulated lysine metabolites has spurred the development of adjunctive treatments. The continued investigation of the intricate pathophysiology of PDE, aided by robust animal models and detailed experimental methodologies, will undoubtedly pave the way for novel and more effective therapeutic strategies to improve the lives of individuals affected by this challenging condition.

References

- 1. researchgate.net [researchgate.net]